molecular formula C15H24O B081349 alpha-Cedrene epoxide CAS No. 13567-39-0

alpha-Cedrene epoxide

Cat. No. B081349
CAS RN: 13567-39-0
M. Wt: 220.35 g/mol
InChI Key: HZRFVTRTTXBHSE-UHFFFAOYSA-N
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Description

Alpha-Cedrene epoxide is a cedrane sesquiterpenoid . It is used as a flavoring and fixative . It has a woody type odor .


Synthesis Analysis

The synthesis of alpha-Cedrene epoxide has been mentioned in several studies. For instance, a study on the total synthesis of cedrol and cedrene via an intramolecular Diels-Alder reaction . Another study discussed the ozonolysis of alpha-cedrene in a glass flow reactor and in static Teflon chambers .


Molecular Structure Analysis

Alpha-Cedrene epoxide has a molecular formula of C15H24O . It contains total 43 bond(s); 19 non-H bond(s), 1 three-membered ring(s), 2 five-membered ring(s), 1 six-membered ring(s), 2 seven-membered ring(s), 2 eight-membered ring(s), 1 ten-membered ring(s) .


Chemical Reactions Analysis

The chemical reactions of alpha-Cedrene epoxide have been studied in the context of secondary organic aerosol formation from the oxidation of a series of sesquiterpenes with O3, OH, and NO3 radicals .


Physical And Chemical Properties Analysis

Alpha-Cedrene epoxide has a molar mass of 220.35. It has a predicted density of 1.04±0.1 g/cm3 and a predicted boiling point of 264.4±8.0 °C. Its flash point is 96.6°C and it has a vapor pressure of 0.0159mmHg at 25°C. The refractive index is 1.528 .

Scientific Research Applications

  • Synthesis Methods : A method was developed for synthesizing Epoxycedrane from α-cedrene using hydrogen peroxide, catalyzed by ruthenium trichloride and pyridine-2,6-dicarboxylic acid, achieving 100% conversion of α-cedrene and 84% selectivity for the target product. This method is noted for its simplicity and efficiency (Hu Hong-cheng, 2007).

  • Microbial Conversion : A strain of Rhodococcus, identified as KSM-7358, can use α-cedrene for growth and is capable of catalyzing the allylic oxidation of α-cedrene to produce (R)-10-hydroxycedrene (sec-cedrenol) with a high yield. This study suggests a potential microbial pathway for converting α-cedrene to sec-cedrenol and α-curcumene (Takigawa et al., 1993).

  • Quantum Chemical Calculations in Sesquiterpene Biosynthesis : Theoretical studies have been conducted on the formation of various sesquiterpenes including α-cedrene. These studies provide insights into the cyclization mechanisms and the influence of the conformation of bisabolyl cation in enzyme active sites on sesquiterpene structure (Hong & Tantillo, 2009).

  • Formation in Secondary Organic Aerosol : Research has shown that α-cedrene, upon ozonolysis, contributes to the formation of secondary organic aerosols. This study provides a better understanding of the environmental impact and chemical processes involving α-cedrene in the atmosphere (Reinnig, Warnke, & Hoffmann, 2009).

  • Potential in Obesity Prevention : A study on α-cedrene shows its potential in preventing or reversing high-fat diet-induced obesity and metabolic aberrations in rodents without affecting their food intake. This points towards α-cedrene's potential application in anti-obesity interventions (Tong, Yu, & Park, 2018).

properties

IUPAC Name

2,6,6,8-tetramethyl-9-oxatetracyclo[5.4.1.01,5.08,10]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H24O/c1-9-5-6-10-13(2,3)11-7-15(9,10)8-12-14(11,4)16-12/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HZRFVTRTTXBHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C4(C(C3)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860119
Record name 2H-2a,7-Methanoazuleno[5,6-b]oxirene, octahydro-3,6,6,7a-tetramethyl-
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Molecular Weight

220.35 g/mol
Source PubChem
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Product Name

alpha-Cedrene epoxide

CAS RN

29597-36-2, 13567-39-0
Record name α-Cedrene epoxide
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Record name 8,9-Epoxycedrane
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Record name 2H-2a,7-Methanoazuleno[5,6-b]oxirene, octahydro-3,6,6,7a-tetramethyl-, (1aS,2aR,3R,5aS,7R,7aR)-
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Record name 2H-2a,7-Methanoazuleno[5,6-b]oxirene, octahydro-3,6,6,7a-tetramethyl-
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Record name 2H-2a,7-Methanoazuleno[5,6-b]oxirene, octahydro-3,6,6,7a-tetramethyl-
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Record name Octahydro-3,6,6,7a-tetramethyl-2H-2a,7-methanoazuleno[5,6-b]oxirene
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Record name [1aS-(1aα,2aβ,3α,5aα,7β,7aα)]-octahydro-3,6,6,7a-tetramethyl-2H-2a,7-methanoazuleno[5,6-b]oxirene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
HS Choi - The Korean Journal of Food And Nutrition, 2014 - koreascience.kr
This study investigates the chemical compositions of Aster koraiensis Nakai essential oils and the quantitative changes of major terpene compounds according to various harvesting …
Number of citations: 8 koreascience.kr
ZZ He, YM Fan, XM Xie, GF Yuan… - Advanced Materials …, 2012 - Trans Tech Publ
Fragrance constituents in essential oils from the off-cuts of Eaglewood (A) and Chinese Eaglewood (B) in Guangdong have been analysed by GC-MS. Essential oil A was extracted by …
Number of citations: 6 www.scientific.net
N Stalin, PS Swamy - researchgate.net
… compounds followed by 13-Caryophyllene (5.33 per cent), o-Cadinol (5.11 per cent), l3-cis-ocimene (2.53 per cent), I3-Elemen (2.52 per cent) and Diepi alpha cedrene epoxide (2.31…
Number of citations: 0 www.researchgate.net
D Chi, X Li, J Yu, X Xie, G Wang - Acta Ecologica Sinica, 2011 - Elsevier
In order to investigate the effect of organic volatiles from poplar species on the host plants orientation of Saperda populnea, the essential oil in the 2–3years old branches from the …
Number of citations: 6 www.sciencedirect.com
A Ehsani, M Hashemi, SS Naghibi… - Journal of food …, 2016 - Wiley Online Library
In the present study Bunium persicum essential oil (BEO) was examined for its phytochemical properties, In vitro antioxidant activities, antibacterial properties against Salmonella …
Number of citations: 81 onlinelibrary.wiley.com
A Bennacer, F Sahir-Halouane… - Biocatalysis and …, 2022 - Elsevier
Many microorganisms cause diseases to plants, animals and humans. Recently, natural compounds extracted from different medicinal and officinal plants have had a promising …
Number of citations: 8 www.sciencedirect.com
Y Dong, W Qi - 2018 - pdf.hanspub.org
Objective: To identify the major chemical constituents of volatile oil from Nardostachys Chinensis Batal, and to investigate its antimicrobial activities and MICs. Method: The volatile oils …
Number of citations: 0 pdf.hanspub.org
H Cheng, ZH Qin, XF Guo, XS Hu, JH Wu - Food research international, 2013 - Elsevier
Dynamic headspace sampling (DHS) coupled with gas chromatography–mass spectrometry and olfactometry (GC–MS–O) analysis have been applied for the determination of the …
Number of citations: 179 www.sciencedirect.com
S Nadarajan, SS Pujari - Journal of essential oil bearing plants, 2014 - Taylor & Francis
… (6.65 %) were the most prominent compounds followed by β-caryophyllene (5.33 %), α-muurolol (5.11 %), β-cis-ocimene (2.53 %), β-elemen (2.52 %), diepi alpha cedrene epoxide (…
Number of citations: 15 www.tandfonline.com
KS KASI, A SURENDRAN… - … and Pharmacology of …, 2023 - books.google.com
… %), myristicin (12.02%), 8-cadinene (8.4%), a-cadinol (6.65%), t-cadinol (5.11%), ẞcaryophyllene (5.33%), ẞ-cis-ocimene (2.53%), ẞ-elemen-(2)(2.52%), diepi-alphacedrene epoxide (…
Number of citations: 0 books.google.com

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